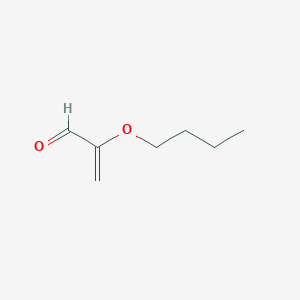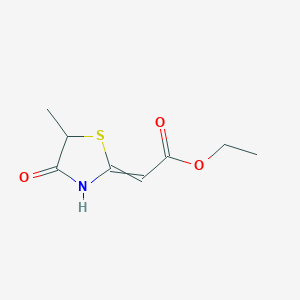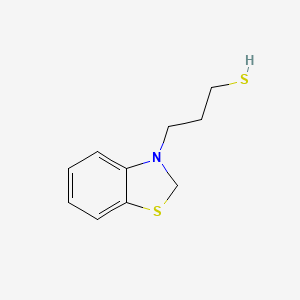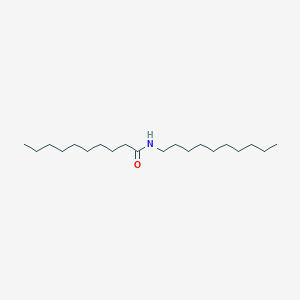
Decanamide, N-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-decyl-: is an organic compound with the molecular formula C10H21NO. It is a type of fatty acid amide, specifically a decanoic acid amide. This compound is known for its surfactant properties and is used in various industrial applications, including as a solvent and in agrochemical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanamide, N-decyl- can be synthesized through the reaction of decanoic acid with ammonia or an amine. One common method involves the reaction of decanoic acid with decylamine under heating conditions to form the amide bond .
Industrial Production Methods: In industrial settings, the production of Decanamide, N-decyl- often involves the use of catalysts to enhance the reaction efficiency. For example, sodium metasilicate and sodium metaaluminate can be used as catalysts in the preparation process . The reaction typically occurs at elevated temperatures (30-100°C) and involves the addition of sulfuric acid to generate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Decanamide, N-decyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Decanamide, N-decyl- can lead to the formation of decanoic acid derivatives .
Applications De Recherche Scientifique
Chemistry: Decanamide, N-decyl- is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds .
Biology: In biological research, Decanamide, N-decyl- has been studied for its antimicrobial properties. It has shown activity against various pathogenic organisms, including bacteria and fungi .
Medicine: It can be used in the development of new antimicrobial agents .
Industry: In the industrial sector, Decanamide, N-decyl- is used in agrochemical formulations as a solvent and surfactant. It helps in the dispersion of active ingredients in water-based formulations .
Mécanisme D'action
The mechanism of action of Decanamide, N-decyl- involves its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . This compound targets various molecular pathways involved in cell membrane synthesis and maintenance .
Comparaison Avec Des Composés Similaires
N,N-Dimethyldecanamide: This compound is similar in structure but has two methyl groups attached to the nitrogen atom.
N,N-Dimethyloctanamide: This compound has a shorter carbon chain compared to Decanamide, N-decyl- and is used in similar applications.
Uniqueness: Decanamide, N-decyl- is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its surfactant properties make it particularly useful in industrial applications where dispersion and solubilization are required .
Propriétés
Numéro CAS |
33598-69-5 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
N-decyldecanamide |
InChI |
InChI=1S/C20H41NO/c1-3-5-7-9-11-13-15-17-19-21-20(22)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3,(H,21,22) |
Clé InChI |
HGOPNCSDYPOWAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


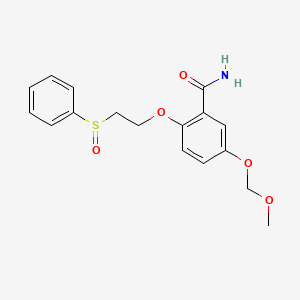
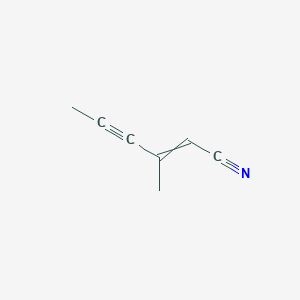

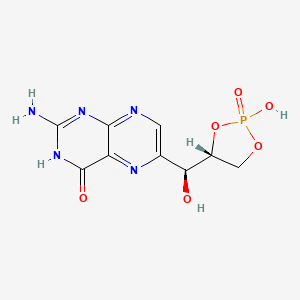

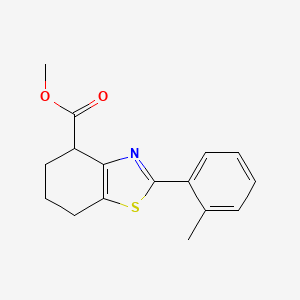


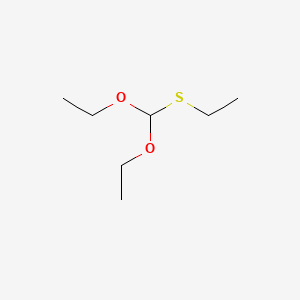
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
